TAO キナーゼ阻害剤 1
概要
科学的研究の応用
TAO Kinase inhibitor 1 has several scientific research applications, including:
Neurodegenerative diseases: It has been shown to reduce tau phosphorylation at sites associated with neurodegeneration in Alzheimer’s disease and related tauopathies.
Cell signaling studies: TAO Kinase inhibitor 1 is used to study the regulation of MAPK signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPKs.
Drug development: The inhibitor serves as a lead compound for developing new drugs targeting TAOKs
作用機序
TAO キナーゼ阻害剤 1 は、TAOK1 と TAOK2 の活性を選択的に阻害することにより、その効果を発揮します。これらのキナーゼは、以下を含むさまざまな細胞プロセスに関与しています。
有糸分裂: TAOK1 と TAOK2 は、有糸分裂中に活性化され、有糸分裂細胞の丸みと紡錘体の配置に寄与します.
シグナル伝達: TAOK は、JNK や p38 MAPK の活性化を含む MAPK シグナル伝達経路を調節します.
アポトーシス: TAOK1 と TAOK2 は、JNK MAPK とカスパーゼの活性化を通じて、アポトーシスの形態学的変化を誘導することができます.
類似の化合物との比較
This compound は、TAOK1 と TAOK2 に対する選択性と効力において独特です。類似の化合物には以下が含まれます。
スタウロスポリン: TAOK も標的とするが、選択性に欠ける広範囲のキナーゼ阻害剤.
NVP-TAE684: TAOK に対して活性を持つ別のキナーゼ阻害剤だが、異なる選択性プロファイルを持つ.
This compound は、その高い選択性と効力で際立っており、TAOK 関連経路を研究し、標的療法を開発するための貴重なツールとなっています。
生化学分析
Biochemical Properties
TAO Kinase inhibitor 1 is an ATP-competitive inhibitor with high selectivity for TAOK1 and TAOK2, exhibiting IC50 values of 11 nM and 15 nM, respectively . This compound interacts with the active sites of these kinases, preventing ATP binding and subsequent phosphorylation of downstream targets. The inhibition of TAOKs by TAO Kinase inhibitor 1 affects various signaling pathways, including the p38 MAPK and SAPK/JNK cascades, which are involved in stress responses and apoptosis . Additionally, TAO Kinase inhibitor 1 has been shown to reduce tau phosphorylation at pathological sites, highlighting its potential in neurodegenerative disease research .
Cellular Effects
TAO Kinase inhibitor 1 influences several cellular processes by modulating TAOK activity. In various cell types, including neurons and cancer cells, this compound has been observed to delay mitosis and induce mitotic cell death . By inhibiting TAOKs, TAO Kinase inhibitor 1 disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. Furthermore, this compound affects cell signaling pathways, such as the Hippo pathway, which regulates cell proliferation and apoptosis . The impact of TAO Kinase inhibitor 1 on gene expression and cellular metabolism is also significant, as it alters the expression of genes involved in these processes.
Molecular Mechanism
The molecular mechanism of TAO Kinase inhibitor 1 involves its binding to the ATP-binding sites of TAOK1 and TAOK2, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, disrupting various signaling pathways. For instance, the inhibition of TAOKs by TAO Kinase inhibitor 1 affects the p38 MAPK and SAPK/JNK pathways, leading to altered cellular responses to stress and apoptosis . Additionally, TAO Kinase inhibitor 1 reduces tau phosphorylation at specific sites, which is crucial in the context of neurodegenerative diseases . This compound’s ability to modulate these pathways underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TAO Kinase inhibitor 1 have been studied over various time frames. The compound has shown stability and sustained activity in vitro, maintaining its inhibitory effects on TAOKs over extended periods . Long-term studies have demonstrated that TAO Kinase inhibitor 1 can effectively reduce tau phosphorylation and mitigate neurodegenerative processes in cell models
Dosage Effects in Animal Models
Studies in animal models have explored the dosage effects of TAO Kinase inhibitor 1, revealing a dose-dependent response. At lower doses, the compound effectively inhibits TAOK activity without causing significant toxicity . Higher doses have been associated with adverse effects, including toxicity and off-target interactions. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects. The threshold effects observed in these studies provide valuable insights into the safe and effective use of TAO Kinase inhibitor 1 in preclinical research.
Metabolic Pathways
TAO Kinase inhibitor 1 is involved in various metabolic pathways, primarily through its interaction with TAOKs. By inhibiting these kinases, the compound affects the phosphorylation state of multiple substrates, altering metabolic flux and metabolite levels The impact on metabolic pathways is particularly relevant in the context of diseases such as cancer and neurodegeneration, where dysregulated metabolism plays a crucial role
Transport and Distribution
The transport and distribution of TAO Kinase inhibitor 1 within cells and tissues are critical for its efficacy. The compound is likely transported via specific transporters and binding proteins that facilitate its cellular uptake and distribution . Once inside the cells, TAO Kinase inhibitor 1 accumulates in specific compartments, where it exerts its inhibitory effects on TAOKs. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
TAO Kinase inhibitor 1 exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, where it interacts with TAOKs and other biomolecules . Post-translational modifications and targeting signals play a role in directing TAO Kinase inhibitor 1 to these compartments, ensuring its effective inhibition of TAOK activity. The subcellular localization of this compound is a key factor in its ability to modulate cellular processes and signaling pathways.
準備方法
TAO キナーゼ阻害剤 1 の合成には、コア構造の調製から始まり、特定の官能基を導入して阻害活性を高める、いくつかのステップが含まれます。合成経路には通常、以下が含まれます。
コア構造の形成: このステップには、基本的な分子フレームワークの構築が含まれます。
官能基の修飾: 選択性と効力を向上させるために、特定の基を導入します。
This compound の工業的生産方法は、広く文書化されていませんが、大規模生産向けに最適化された同様の合成経路に従っている可能性があります。
化学反応の分析
TAO キナーゼ阻害剤 1 は、以下を含むさまざまな化学反応を受けます。
酸化と還元: これらの反応は、阻害剤の官能基を修飾し、その活性を変化させる可能性があります。
置換反応: これらの反応は、分子内の特定の原子または基の置換を含み、異なる特性を持つアナログを作成するために使用できます。
これらの反応で一般的に使用される試薬と条件には、酸化剤、還元剤、および所望の変換を促進する特定の触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
This compound は、以下を含むいくつかの科学研究への応用があります。
類似化合物との比較
TAO Kinase inhibitor 1 is unique in its selectivity and potency for TAOK1 and TAOK2. Similar compounds include:
Staurosporine: A broad-spectrum kinase inhibitor that also targets TAOKs but lacks selectivity.
NVP-TAE684: Another kinase inhibitor with activity against TAOKs but with different selectivity profiles.
AST-487: Targets multiple kinases, including TAOKs, but is less selective compared to TAO Kinase inhibitor 1.
TAO Kinase inhibitor 1 stands out due to its high selectivity and potency, making it a valuable tool for studying TAOK-related pathways and developing targeted therapies.
特性
IUPAC Name |
N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]-4-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24(27-23-12-6-10-20-9-4-5-11-22(20)23)17-26-25(29)21-15-13-19(14-16-21)18-7-2-1-3-8-18/h1-5,7-9,11,13-16,23H,6,10,12,17H2,(H,26,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKXOAJVNFOHNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。